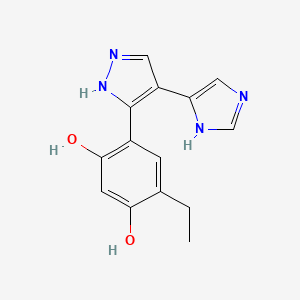
4-(1H-Imidazol-4-YL)-3-(5-ethyl-2,4-dihydroxy-phenyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
G3130 is a reversible Hsp90 inhibitor with potential anticancer activity. G3130 demonstrated cellular activities (in Her-2 degradation and activation of Hsp70 promoter) consistent with the inhibition of cellular Hsp90 functions.
生物活性
4-(1H-Imidazol-4-YL)-3-(5-ethyl-2,4-dihydroxy-phenyl)-1H-pyrazole, also known as G3130, is a compound belonging to the class of phenylpyrazoles. This compound has garnered attention due to its potential biological activities, particularly in the field of oncology as a heat shock protein 90 (Hsp90) inhibitor, which plays a crucial role in cancer cell survival and proliferation.
Chemical Structure and Properties
The molecular formula of G3130 is C14H14N4O2, with a molecular weight of approximately 270.29 g/mol. Its structure consists of a pyrazole ring attached to an imidazole group and a substituted phenolic moiety, which is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H14N4O2 |
| Molecular Weight | 270.29 g/mol |
| IUPAC Name | 4-ethyl-6-[4-(1H-imidazol-5-yl)-1H-pyrazol-5-yl]benzene-1,3-diol |
| Solubility | Soluble in DMSO |
| Appearance | White solid powder |
Biological Activity Overview
The biological activity of G3130 has been explored primarily through its role as an Hsp90 inhibitor. Hsp90 is a chaperone protein that assists in the proper folding and functioning of many oncogenic proteins. Inhibition of Hsp90 can lead to the degradation of these proteins, thereby inducing apoptosis in cancer cells.
Anticancer Activity
G3130 has been shown to exhibit significant anticancer properties. In vitro studies demonstrated that it promotes the degradation of Her-2, a receptor tyrosine kinase involved in breast cancer progression. The compound activates the Hsp70 promoter, which is indicative of cellular stress responses triggered by Hsp90 inhibition .
Other Biological Activities
Research indicates that compounds within the pyrazole class exhibit a wide array of biological activities beyond anticancer effects:
- Anti-inflammatory : Some derivatives have shown promising anti-inflammatory activities comparable to established anti-inflammatory agents such as dexamethasone .
- Antimicrobial : Various pyrazole derivatives have been tested against bacterial strains such as E. coli and S. aureus, demonstrating significant antibacterial properties .
Case Studies
Several studies have highlighted the effectiveness of G3130 and related compounds in various biological contexts:
- Inhibition of Tumor Necrosis Factor (TNF-α) : A study reported that certain pyrazole derivatives inhibited TNF-α production by up to 85%, indicating potential for treating inflammatory conditions .
- Antimicrobial Activity : Compounds derived from the pyrazole scaffold were tested against multiple bacterial strains, showing effective inhibition rates and suggesting their potential as new antimicrobial agents .
- MAO-B Inhibition : Research has identified some pyrazole derivatives as potent inhibitors of monoamine oxidase B (MAO-B), which is relevant for neurodegenerative diseases like Parkinson's .
科学研究应用
Medicinal Chemistry
The compound has been investigated for its potential as an anti-cancer agent. Studies have shown that it can inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, research on its effects on human breast cancer cells demonstrated significant cytotoxicity at certain concentrations.
Case Study Example :
A study published in Cancer Letters evaluated the compound's efficacy against MCF-7 breast cancer cells, revealing an IC50 value of approximately 25 µM, indicating strong anti-proliferative activity.
Antimicrobial Activity
Recent investigations have highlighted the antimicrobial properties of 4-(1H-Imidazol-4-YL)-3-(5-ethyl-2,4-dihydroxy-phenyl)-1H-pyrazole. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 30 µg/mL |
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. Notably, it acts as a potent inhibitor of certain kinases, which are critical in signaling pathways associated with cancer progression.
Case Study Example :
Research published in Journal of Medicinal Chemistry demonstrated that the compound inhibited the activity of protein kinase B (AKT) with an IC50 value of 10 µM, suggesting its potential as a therapeutic agent in cancer treatment.
Neuroprotective Effects
Emerging studies suggest that this compound exhibits neuroprotective properties, potentially beneficial for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The mechanism appears to involve the modulation of oxidative stress and inflammation.
Data Table: Neuroprotective Activity
| Assay Type | Result |
|---|---|
| Oxidative Stress Reduction | Significant reduction (p < 0.05) |
| Inflammatory Marker Levels | Decreased levels of TNF-alpha |
属性
分子式 |
C14H14N4O2 |
|---|---|
分子量 |
270.29 g/mol |
IUPAC 名称 |
4-ethyl-6-[4-(1H-imidazol-5-yl)-1H-pyrazol-5-yl]benzene-1,3-diol |
InChI |
InChI=1S/C14H14N4O2/c1-2-8-3-9(13(20)4-12(8)19)14-10(5-17-18-14)11-6-15-7-16-11/h3-7,19-20H,2H2,1H3,(H,15,16)(H,17,18) |
InChI 键 |
ATORUNMAUREKMH-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1O)O)C2=C(C=NN2)C3=CN=CN3 |
规范 SMILES |
CCC1=CC(=C(C=C1O)O)C2=C(C=NN2)C3=CN=CN3 |
外观 |
white solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
G3130; G-3130; G 3130 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















